![molecular formula C10H6ClN3S2 B1351818 5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol CAS No. 610276-80-7](/img/structure/B1351818.png)

5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

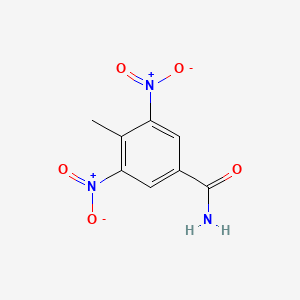

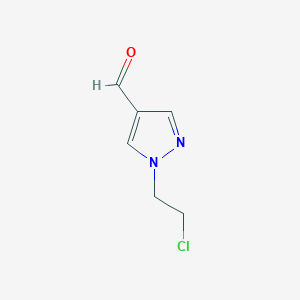

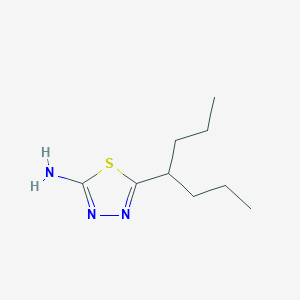

“5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol” is a research compound with a molecular formula of C20H17ClN4OS2 and a molecular weight of 428.95. It is a part of the triazole class of compounds, which are nitrogenous heterocyclic moieties .

Synthesis Analysis

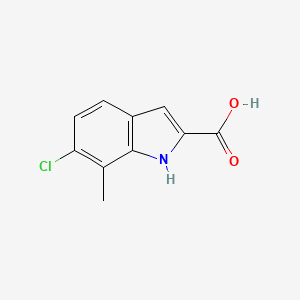

The synthesis of similar triazole compounds involves a multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . Another method involves the preparation of starting triazoles from commercially available precursors .

Molecular Structure Analysis

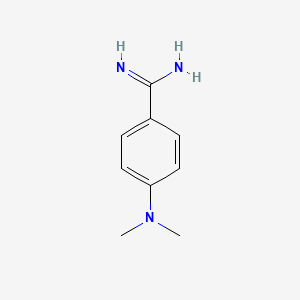

Triazole compounds contain two carbon and three nitrogen atoms in their structure . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Chemical Reactions Analysis

The reactions involving similar triazole compounds were monitored by thin layer chromatography . A study on a novel antifungal compound from the 1,2,4-triazole class provided insights into its potential adsorption and delivery pathways in biological media.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. However, it’s known that triazole compounds exhibit tautomerism in solution .

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Several studies have synthesized derivatives of this compound and evaluated their antimicrobial properties. For instance, Purohit et al. (2011) synthesized compounds by reacting 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with aryl aldehydes and phenacyl bromides, finding significant inhibition of bacterial and fungal growth compared to standard drugs (Purohit et al., 2011).

- Another study by Bărbuceanu et al. (2009) synthesized thiazolo[3,2-b][1,2,4]triazole incorporating diphenylsulfone moieties starting from related triazole-thioles, which showed potential antibacterial effects against various bacterial strains (Bărbuceanu et al., 2009).

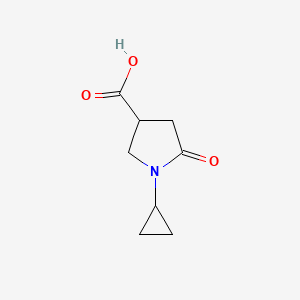

Anticancer Evaluation

- Lesyk et al. (2007) conducted a study on new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, synthesized through a cyclocondensation reaction of 1,2,4-triazole-3(5)-thiol. These compounds displayed anticancer activity on various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).

Mechanism of Action

Mode of Action

It is known that triazole derivatives can interact with various biological targets, leading to diverse biological activities .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

The molecular and cellular effects of 5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol’s action are currently unknown. More research is needed to understand the specific effects of this compound .

Action Environment

Factors such as temperature, pH, and presence of other chemicals could potentially affect its activity .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(4-chlorophenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3S2/c11-7-3-1-6(2-4-7)8-5-16-10-13-12-9(15)14(8)10/h1-5H,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDOIJACNQRZKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=NNC(=S)N23)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406188 |

Source

|

| Record name | F9995-0384 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610276-80-7 |

Source

|

| Record name | F9995-0384 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)

![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)